2,3-Dihydroxypropyl 5-hydroxydodecanoate

Flavour precursor composition Delta-lactone content Thermal flavour generation

2,3-Dihydroxypropyl 5-hydroxydodecanoate (CAS 26446-32-2), also designated Glyceryl 5-hydroxydodecanoate, is a synthetic glycerol monoester of 5-hydroxydodecanoic acid (C₁₅H₃₀O₅, MW 290.4) classified as a flavouring agent under FEMA No. 3686 and JECFA No.

Molecular Formula C15H30O5
Molecular Weight 290.4 g/mol
CAS No. 26446-32-2
Cat. No. B1617406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl 5-hydroxydodecanoate
CAS26446-32-2
Molecular FormulaC15H30O5
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCC(=O)OCC(CO)O)O
InChIInChI=1S/C15H30O5/c1-2-3-4-5-6-8-13(17)9-7-10-15(19)20-12-14(18)11-16/h13-14,16-18H,2-12H2,1H3
InChIKeyKCEQGTJBAICOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in hot organic solvents, oils
soluble in hot alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl 5-Hydroxydodecanoate (Glyceryl 5-Hydroxydodecanoate) – Procurement-Relevant Baseline for CAS 26446-32-2


2,3-Dihydroxypropyl 5-hydroxydodecanoate (CAS 26446-32-2), also designated Glyceryl 5-hydroxydodecanoate, is a synthetic glycerol monoester of 5-hydroxydodecanoic acid (C₁₅H₃₀O₅, MW 290.4) classified as a flavouring agent under FEMA No. 3686 and JECFA No. 924 [1]. It is supplied as a colourless to pale yellow viscous oily liquid, insoluble in water but soluble in hot organic solvents and oils, with a refractive index of 1.464–1.467 and specific gravity of 1.007–1.013 . Its defining compositional feature is that the commercial product is an equilibrium mixture containing 37–47% delta-dodecalactone, 16–28% monoglyceride, 11–19% diglyceride, 5–8% glycerol, and 3–7% triglyceride [2]. This inherent lactone content is the mechanistic basis for its unique thermally triggered flavour performance, distinguishing it from simple monoglyceride surfactants or standalone lactone ingredients.

Why Glyceryl 5-Hydroxydodecanoate (CAS 26446-32-2) Cannot Be Interchanged with Glyceryl 5-Hydroxydecanoate or Generic Monoglycerides


Substituting glyceryl 5-hydroxydodecanoate with its closest congener, glyceryl 5-hydroxydecanoate (CAS 26446-31-1, FEMA 3685, JECFA 923), or with common monoglycerides such as glyceryl monolaurate (GML, CAS 142-18-7), fails on three quantifiable grounds. First, the two glyceryl hydroxyalkanoates differ systematically in the chain length of the lactone released upon thermal processing: the dodecanoate ester delivers delta-dodecalactone (C₁₂ lactone) at 37–47% of its mass, while the decanoate ester delivers delta-decalactone (C₁₀ lactone) at only 24–30% of its mass [1]. Second, the lactone types are not organoleptically interchangeable; delta-dodecalactone is described as having a much stronger taste effect than delta-decalactone and generates the heavy buttery notes essential for baked, cooked, and fried food applications [2]. Third, the higher logP of the dodecanoate (2.15 measured vs. ~1.14 for the decanoate) translates to preferential partitioning into lipid phases, which directly affects flavour release kinetics in high-fat food matrices . These differences are encoded in the distinct JECFA monographs (924 vs. 923) and FEMA numbers (3686 vs. 3685), meaning regulatory equivalence cannot be assumed without requalification.

Quantitative Differentiation Evidence: 2,3-Dihydroxypropyl 5-Hydroxydodecanoate (CAS 26446-32-2) vs. Closest Analogs


Delta-Lactone Content: 37–47% Delta-Dodecalactone vs. 24–30% Delta-Decalactone in the C10 Analog

The EFSA/JECFA compositional specification for glyceryl 5-hydroxydodecanoate (JECFA 924) reports an intrinsic delta-dodecalactone content of 37–47% w/w [1]. In contrast, its closest structural homolog, glyceryl 5-hydroxydecanoate (JECFA 923), contains only 24–30% delta-decalactone . This represents a relative lactone enrichment of approximately 54–57% for the dodecanoate ester. The lactone species also differ substantially in organoleptic potency: delta-dodecalactone is described in the flavour literature as having 'a much stronger taste effect' than delta-decalactone, with butter flavour reconstructions employing delta-dodecalactone at levels up to 6000 ppm for authentic taste effects [2].

Flavour precursor composition Delta-lactone content Thermal flavour generation

Lipophilicity (logP): 2.15 vs. ~1.14 – Fat-Phase Partitioning Advantage for Baked and Fried Applications

The measured octanol-water partition coefficient (logP) for glyceryl 5-hydroxydodecanoate is reported as 2.15 by Parchem , compared with an estimated logP of 1.137 for glyceryl 5-hydroxydecanoate [1]. This nearly 10-fold difference in lipophilicity (ΔlogP ≈ 1.0) means the dodecanoate ester partitions more strongly into lipid phases, which is critical for flavour delivery in high-fat baked goods (FEMA GRAS maximum use level: 50 ppm in baked goods and fats/oils) [2]. The higher logP is directly attributable to the two additional methylene units in the dodecanoate chain (C₁₂ vs. C₁₀), which also contributes to the higher boiling point range of 120–250°C (1–2 mm Hg) vs. 100–220°C (2 mm Hg) for the decanoate [3].

Lipophilicity Flavour partitioning Fat-phase delivery

FEMA GRAS Use Level Profile: Identical Maximum Permitted Levels but Differentiated by Application Context

Under FEMA GRAS Publication No. 13 (1984), both glyceryl 5-hydroxydodecanoate (FEMA 3686) and glyceryl 5-hydroxydecanoate (FEMA 3685) share identical maximum use levels: baked goods 50 ppm, fats and oils 50 ppm, and imitation dairy 10 ppm [1]. However, the application rationale diverges: the dodecanoate is specifically recommended by its primary manufacturer (Firmenich) for butter flavours in baked, cooked, or fried foods where its thermally triggered heavy buttery notes are functional, whereas the decanoate is characterized as having mild creamy, buttery, and fruity notes more suited to cold or low-temperature applications [2]. This functional differentiation is rooted in the different lactone species released: delta-dodecalactone (heavy buttery, coconut, oily) vs. delta-decalactone (creamy, coconut, fruity, lighter) [3].

Regulatory use levels FEMA GRAS 13 Food category permissions

JECFA Assay Specification: Minimum 40% Total Glycerides vs. 56% for the C10 Analog

The JECFA specification for glyceryl 5-hydroxydodecanoate (JECFA 924) sets the minimum assay at 40% (mono-, di-, and triglycerides), with the balance comprising free glycerol (5–8%), free delta-dodecalactone (37–47%), and residual 5-hydroxydodecanoic acid [1]. In contrast, glyceryl 5-hydroxydecanoate (JECFA 923) has a minimum assay of 56% total glycerides, reflecting a different equilibrium distribution in which the monoglyceride fraction (25–34%) dominates over lactone (24–30%) [2]. The lower glyceride assay for the dodecanoate is not a purity deficiency but rather reflects the thermodynamic equilibrium favouring intramolecular lactonization for the longer-chain 5-hydroxy acid. This has direct procurement implications: a specification of '≥95% purity' as sometimes cited by vendors must be understood in the context of the JECFA definition, which counts the lactone as part of the named substance.

JECFA purity specification Assay minimum Quality control threshold

Specific Gravity Differential: 1.007–1.013 vs. 1.045–1.051 for the C10 Analog – Implications for Formulation and Handling

JECFA specifications establish the specific gravity range for glyceryl 5-hydroxydodecanoate at 1.007–1.013 at 25°C [1], while glyceryl 5-hydroxydecanoate is specified at 1.045–1.051 [2]. This absolute difference of approximately 0.04 g/mL means the dodecanoate is less dense, consistent with its longer hydrocarbon chain and higher proportion of the less dense lactone component. The parchem vendor specification independently confirms this range (1.007–1.013, pounds/gallon 8.379–8.429) . While modest in absolute terms, this density difference requires attention during formulation scale-up: direct volumetric substitution of the decanoate with the dodecanoate without mass correction would introduce a systematic ~3.5–4% error in active delivery.

Physical property specification Specific gravity Formulation density matching

Thermal Flavour Generation Mechanism: Lactonization-Driven Heavy Buttery Note vs. Direct Lactone Addition

Glyceryl 5-hydroxydodecanoate functions as a latent flavour precursor: the 5-hydroxydodecanoate moiety undergoes thermally driven intramolecular lactonization to release delta-dodecalactone upon heating [1]. This is mechanistically distinct from direct addition of delta-dodecalactone (CAS 713-95-1) because the ester-bound precursor provides a sustained-release profile during the baking or frying process rather than a single headspace burst. The BRENDA enzyme database confirms the reversible equilibrium: delta-dodecalactone + H₂O ⇌ 5-hydroxydodecanoate [2]. The glyceryl ester thus serves as a protected, non-volatile reservoir that continuously generates the active lactone under thermal stress. Direct delta-dodecalactone addition, by contrast, may lead to premature volatilization losses during extended high-temperature processing. No equivalent quantitative head-to-head release kinetic study comparing the glyceryl ester precursor to the free lactone has been published in the peer-reviewed literature, so this mechanistic differentiation is classified as class-level inference based on the established chemistry of hydroxy acid esters [3].

Thermal flavour precursor Intramolecular lactonization Sustained flavour release

High-Value Application Scenarios for 2,3-Dihydroxypropyl 5-Hydroxydodecanoate (CAS 26446-32-2) Grounded in Quantitative Evidence


Thermally Processed Butter Flavour Systems for Baked Goods (FEMA GRAS: 50 ppm max)

In baked goods where dough or batter is exposed to oven temperatures exceeding 150°C, glyceryl 5-hydroxydodecanoate provides a sustained-release butter flavour profile through thermally triggered lactonization of its intrinsic 37–47% delta-dodecalactone content [1]. At the FEMA GRAS maximum use level of 50 ppm in baked goods [2], the effective delta-dodecalactone delivery is 18.5–23.5 ppm from the precursor alone, supplemented by additional flavour contribution from the monoglyceride fraction. This application directly leverages the compositional differentiation from glyceryl 5-hydroxydecanoate, which would deliver only 12–15 ppm of the lighter, less potent delta-decalactone at the same use level. The Firmenich product designation specifically recommends the dodecanoate ester for butter flavours in baked, cooked, or fried foods [3].

High-Fat Food Matrices: Fats and Oils Flavour Systems (FEMA GRAS: 50 ppm max)

With a measured logP of 2.15 [1], glyceryl 5-hydroxydodecanoate partitions preferentially into lipid phases, making it suitable for margarine, shortening, and frying oil flavour systems at the FEMA GRAS maximum of 50 ppm in fats and oils [2]. The nearly 10-fold higher lipophilicity relative to the C10 analog (logP ~1.14) ensures more efficient incorporation and reduced aqueous-phase losses during processing of fat-continuous products. The JECFA specification confirms the compound is insoluble in water but soluble in hot organic solvents and oils [3], further supporting its design intent for lipid-based delivery systems.

Imitation Dairy Products Requiring Clean-Label Synthetic Flavour Ingredients (FEMA GRAS: 10 ppm max)

For imitation dairy products such as non-dairy creamers, margarine, and processed cheese analogues, glyceryl 5-hydroxydodecanoate is permitted at up to 10 ppm under FEMA GRAS 13 [1]. At this use level, the mild creamy and buttery notes from the monoglyceride fraction combine with the thermally generated heavy buttery character from the delta-dodecalactone component to produce a more complete dairy flavour profile than either component alone. The JECFA evaluation (2003, Session 61) confirmed no safety concern at current levels of intake when used as a flavouring agent [2], and the compound has a full specification status with defined identity (IR spectrum), purity (40% min assay), and impurity limits (acid value max 10) [3].

Research-Grade Procurement for Flavour Chemistry and Precursor Mechanistic Studies

For academic and industrial research laboratories investigating flavour precursor chemistry, the compound's well-defined compositional profile (5–8% glycerol, 37–47% delta-dodecalactone, 16–28% monoglyceride, 11–19% diglyceride, 3–7% triglyceride) [1] provides a reproducible starting material for studying thermally driven lactonization kinetics, flavour release from ester-bound precursors, and structure-activity relationships across the homologous series of glyceryl 5-hydroxyalkanoates (C6–C16). The availability of the directly comparable C10 homolog (glyceryl 5-hydroxydecanoate, CAS 26446-31-1) with its distinct compositional profile [2] enables controlled comparative experiments. Both compounds are catalogued in the Human Metabolome Database (HMDB0040168 and HMDB0040167, respectively) [3], supporting metabolomics and foodomics research applications.

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